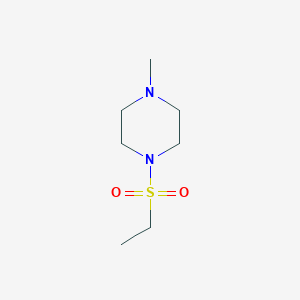

Piperazine, 1-(ethylsulfonyl)-4-methyl-

Description

Nomenclature and Structural Characteristics within the Piperazine (B1678402) Class of Compounds

The systematic IUPAC name for this compound is 1-(ethylsulfonyl)-4-methylpiperazine. Structurally, it belongs to the N-substituted piperazine family. The core piperazine ring typically adopts a chair conformation, which is a key feature influencing its binding properties with biological targets. The presence of the electron-withdrawing ethylsulfonyl group on one nitrogen and the electron-donating methyl group on the other creates an electronic asymmetry within the molecule. This substitution pattern is crucial as it modulates the physicochemical properties of the piperazine ring, such as its basicity and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Table 1: Chemical and Physical Properties of Related Piperazine Compounds

| Property | 1-Ethyl-4-methylpiperazine | 1-(Ethylsulfonyl)piperazine (B2401436) |

| Molecular Formula | C7H16N2 | C6H14N2O2S |

| Molecular Weight | 128.22 g/mol | 178.25 g/mol |

| Boiling Point | Not available | 110-112°C/0.1mm |

| Melting Point | Not available | 69-72 °C |

| Density | Not available | 1.24±0.1 g/cm3 |

Note: Data for the specific compound Piperazine, 1-(ethylsulfonyl)-4-methyl- is limited. The table presents data for structurally similar compounds to provide context.

Historical Context and Significance of Piperazine Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.org Historically, piperazine and its derivatives have been used as anthelmintic agents since the 1950s, effectively treating parasitic worm infections. dergipark.org.tr Their mechanism of action often involves modulating neurotransmitter systems, particularly GABA receptors in invertebrates. nist.gov

Over the decades, the piperazine scaffold has been incorporated into a vast array of drugs across different therapeutic areas. rsc.orgresearchgate.net Its prevalence is due to its favorable properties, including high aqueous solubility, which can improve the pharmacokinetic properties of a drug candidate. rsc.org The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the fine-tuning of a compound's biological activity and selectivity. spectrabase.com This versatility has led to the development of piperazine-containing drugs for conditions such as cancer, bacterial infections, and central nervous system disorders. rsc.orgnih.gov

Current Research Landscape and Future Perspectives for Sulfonyl Piperazine Derivatives

The incorporation of a sulfonyl group onto the piperazine ring has emerged as a significant strategy in modern drug discovery. chemicalbook.com Sulfonamides themselves are a well-established class of therapeutic agents, known for their antibacterial properties. nih.gov The combination of the piperazine scaffold with a sulfonyl moiety can lead to compounds with enhanced or novel biological activities. chemicalbook.com

Current research into sulfonyl piperazine derivatives is exploring their potential in various therapeutic applications. For instance, some sulfonyl piperazine compounds have been investigated as inhibitors of bacterial enzymes, such as LpxH, which is involved in lipid A biosynthesis, presenting a novel antibiotic target. osi.lv Other studies have focused on their potential as anticancer agents and for the treatment of diabetes. chemicalbook.com

The future for sulfonyl piperazine derivatives appears promising. The ability to modify both the sulfonyl group and the other nitrogen of the piperazine ring provides a vast chemical space for the design of new drug candidates. As our understanding of disease pathways becomes more sophisticated, the targeted design of sulfonyl piperazine derivatives is expected to yield novel therapeutics with improved efficacy and safety profiles. The ongoing exploration of this chemical class is likely to contribute significantly to the future of pharmaceutical research and development.

Structure

3D Structure

Properties

CAS No. |

5433-67-0 |

|---|---|

Molecular Formula |

C7H16N2O2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-ethylsulfonyl-4-methylpiperazine |

InChI |

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3-7H2,1-2H3 |

InChI Key |

ZORMGGQFTJBQFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Piperazine, 1 Ethylsulfonyl 4 Methyl

Strategies for Piperazine (B1678402) Core Synthesis

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. rsc.orgresearchgate.net These strategies can be broadly categorized into those involving intermolecular bond formation, intramolecular cyclization, and metal-catalyzed cross-coupling reactions.

Nucleophilic substitution is a foundational strategy for constructing the piperazine ring. This approach typically involves the reaction of a bis-nucleophile with a bis-electrophile. A common method is the reaction of an ethylenediamine (B42938) derivative with a 1,2-dihaloethane. Another classical approach involves the cyclization of diethanolamine (B148213) derivatives. These methods, while established, can sometimes require harsh conditions and may lack the efficiency of more modern techniques. nih.govresearchgate.net

More advanced applications of nucleophilic substitution include the reaction of N,N'-disubstituted ethylenediamines with electrophilic reagents. For instance, the reaction of N,N′-dibenzylethylenediamine with α-chloroheptanoic acid has been used to furnish protected 2-oxopiperazine intermediates, which can be further reduced to the corresponding piperazine. rsc.org Similarly, piperazine itself can act as a potent nucleophile, reacting with activated aromatic systems like pentafluoropyridine (B1199360) to form substituted piperazines. researchgate.net

Table 1: Examples of Nucleophilic Substitution in Piperazine Synthesis

| Nucleophile | Electrophile | Product Type | Reference |

|---|---|---|---|

| N,N′-dibenzylethylenediamine | α-chloroheptanoic acid | 2-Oxopiperazine | rsc.org |

| Piperazine | Pentafluoropyridine | 4-substituted tetrafluoropyridine | researchgate.net |

| Ethylenediamine | 1,2-dihaloethane | Piperazine | Classic Method |

Cyclization and Annulation Protocols for Piperazine Ring Construction

Intramolecular cyclization and annulation reactions provide a powerful and often more controlled route to the piperazine core. These methods construct the ring by forming two new bonds in a single or sequential process from a pre-organized linear precursor.

A notable strategy involves the catalytic reductive cyclization of dioximes. nih.govresearchgate.net This method converts a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime to yield the piperazine ring. nih.govresearchgate.net Another approach is the intramolecular hydroamination of specifically designed aminoalkenes, which can be highly diastereoselective. organic-chemistry.org

Photoredox catalysis has also emerged as a mild and efficient tool for piperazine synthesis. For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce C2-substituted piperazines. organic-chemistry.orgmdpi.com This method proceeds through the generation of an α-aminyl radical which then cyclizes with an intermediate imine. mdpi.com

Table 2: Selected Cyclization Strategies for Piperazine Synthesis

| Reaction Type | Key Precursor(s) | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Bis(oximinoalkyl)amines | 5%-Pd/C, H₂ (40 bar) | Builds ring from a primary amine | nih.gov |

| Intramolecular Hydroamination | Aminoalkenes | Not specified | Highly diastereoselective | organic-chemistry.org |

| Photoredox Annulation | Glycine-based diamine, Aldehydes | Iridium-based photoredox catalyst | Mild conditions, C2-functionalization | organic-chemistry.orgmdpi.com |

| Ring-Opening Cyclization | N-activated aziridines, anilines, propargyl carbonates | Pd-catalyst | One-pot, three-component, stereoselective | acs.org |

Metal-Catalyzed Approaches in Piperazine Synthesis

Metal-catalyzed reactions have become indispensable for the synthesis of complex and highly substituted piperazines. rsc.org Palladium-catalyzed reactions are particularly prominent. The Buchwald-Hartwig amination, for example, is widely used for the N-arylation of piperazine, enabling the formation of carbon-nitrogen bonds under relatively mild conditions. gyanvihar.orgmdpi.com

Palladium catalysts are also effective in cyclization reactions. A Wacker-type aerobic oxidative cyclization of alkenes using a Pd(DMSO)₂(TFA)₂ catalyst can be used to form the piperazine ring. organic-chemistry.org Another innovative palladium-catalyzed method involves the cyclization of a propargyl unit with a diamine component, offering high regio- and stereochemical control. organic-chemistry.orgacs.org In addition to palladium, copper and iridium-based catalysts have been employed in annulation and C-H functionalization reactions to build and decorate the piperazine scaffold. rsc.orgmdpi.com

Regioselective Introduction of the Ethylsulfonyl and Methyl Moieties

The synthesis of 1-(ethylsulfonyl)-4-methylpiperazine from the parent piperazine ring requires two distinct N-functionalization steps: a sulfonylation and an alkylation. The order of these steps and the reaction conditions are critical to ensure regioselectivity and avoid the formation of undesired symmetrically disubstituted byproducts.

The synthesis can proceed via two primary routes:

Route A: Sulfonylation of piperazine to form 1-(ethylsulfonyl)piperazine (B2401436), followed by methylation.

Route B: Alkylation of piperazine to form 1-methylpiperazine (B117243), followed by sulfonylation.

The introduction of an ethylsulfonyl group onto a piperazine nitrogen is typically achieved through a sulfonylation reaction with an appropriate electrophilic reagent, most commonly ethanesulfonyl chloride. chemicalbook.com This reaction is a nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile, displacing the chloride from the sulfonyl chloride.

To achieve mono-sulfonylation (Route A), an excess of piperazine can be used to statistically favor the formation of the mono-substituted product over the 1,4-bis(ethylsulfonyl)piperazine. Alternatively, protecting group strategies can be employed where one nitrogen is temporarily blocked, allowing for selective sulfonylation of the other.

If starting with 1-methylpiperazine (Route B), the reaction with ethanesulfonyl chloride would directly yield the target compound. The presence of the methyl group on one nitrogen slightly alters its nucleophilicity, but the reaction is generally straightforward. The choice of solvent (e.g., dichloromethane) and the use of a base (e.g., triethylamine (B128534), pyridine) to scavenge the HCl byproduct are important considerations. chemicalbook.com The regioselectivity of sulfonylation reactions on similar heterocyclic systems has been well-studied, providing a basis for predicting outcomes on substituted piperazines. nih.govconsensus.app

Introducing the N-methyl group can be accomplished via several alkylation strategies. The primary challenge is controlling the reaction to achieve mono-alkylation and prevent the formation of dialkylated products or quaternary ammonium (B1175870) salts. mdpi.comresearchgate.net

If proceeding via Route A, the methylation of 1-(ethylsulfonyl)piperazine is required. The electron-withdrawing nature of the ethylsulfonyl group deactivates the adjacent nitrogen (N1), making the distal nitrogen (N4) significantly more nucleophilic. This inherent electronic bias facilitates regioselective methylation at the N4 position. Common methylating agents include methyl iodide or dimethyl sulfate. google.com

An alternative and widely used method for N-methylation is reductive amination. mdpi.com This involves reacting the secondary amine with formaldehyde (B43269) to form an intermediate hydroxymethyl adduct or iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. google.com For example, reacting piperazine with formaldehyde followed by hydrogenation over a Raney nickel catalyst is an effective method for producing N-methylpiperazine (the starting material for Route B). google.comchemicalbook.com

Table 3: Comparison of Synthetic Routes to 1-(ethylsulfonyl)-4-methylpiperazine

| Route | Step 1 | Intermediate | Step 2 | Key Consideration |

|---|---|---|---|---|

| A | Mono-sulfonylation of piperazine with ethanesulfonyl chloride | 1-(Ethylsulfonyl)piperazine | N-methylation of the N4 nitrogen | Sulfonyl group directs methylation to N4 |

| B | Mono-methylation of piperazine (e.g., reductive amination) | 1-Methylpiperazine | N-sulfonylation with ethanesulfonyl chloride | Controlling mono-methylation in the first step |

Synthesis of Precursor and Intermediate Compounds in the Production of Sulfonyl Piperazines

The primary precursor, N-methylpiperazine, can be synthesized through several established methods. google.comgoogle.comchemicalbook.comwikipedia.org These routes often start from piperazine itself or from acyclic precursors like diethanolamine. Reductive amination of piperazine using formaldehyde is a common and efficient method. google.com This reaction involves the initial formation of a condensation product between piperazine and formaldehyde, which is then hydrogenated in the same reactor, often using a Raney nickel catalyst, to yield N-methylpiperazine. google.com Another industrial method involves the reaction of diethanolamine with methylamine (B109427) at high temperature and pressure over a metal-containing catalyst. google.comwikipedia.org

Alternatively, N-alkylation of a protected piperazine can be employed. For instance, piperazine can first be mono-acetylated to form N-acetylpiperazine. This intermediate can then be alkylated, followed by the hydrolysis of the acetyl group to yield the desired N-alkylpiperazine. researchgate.net

| Starting Material(s) | Key Reagents | Description | Reference |

|---|---|---|---|

| Piperazine, Formaldehyde | Hydrogen, Raney Nickel Catalyst, Methanol | A one-pot reaction involving condensation followed by catalytic hydrogenation. | google.com |

| Diethanolamine, Methylamine | Hydrogen, Metal-containing Catalyst | Reaction is carried out at elevated temperature (180-230°C) and pressure (50-300 bar). | google.com |

| Piperazine hexahydrate | Formic acid, Formaldehyde, Hydrochloric acid | A methylation reaction followed by neutralization and distillation. | |

| N-Acetylpiperazine | Alkylating agent, then hydrolysis | A two-step process involving N-alkylation of the protected piperazine followed by deprotection. | researchgate.net |

Once the N-methylpiperazine precursor is obtained, the final step is the sulfonylation reaction. This is typically achieved by reacting N-methylpiperazine with ethanesulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction. The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) or dioxane. This nucleophilic substitution reaction, where the secondary amine of the N-methylpiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, is a widely used and efficient method for the formation of sulfonamides. cbijournal.com

Chemical Reactivity and Derivatization Potential of Piperazine, 1-(ethylsulfonyl)-4-methyl-

The chemical character of 1-(ethylsulfonyl)-4-methylpiperazine is defined by its three main structural components: the sulfonyl group, the piperazine nitrogens, and the N-methyl substituent. Each of these sites offers potential for specific chemical transformations.

The ethylsulfonyl group is characterized by a stable sulfur-nitrogen (S-N) bond. However, this sulfonamide linkage can be cleaved under specific chemical or physical conditions. Cleavage of the S-N bond in sulfonamides can be promoted in acidic environments, where protonation can make the sulfur atom more susceptible to nucleophilic attack. nih.gov Photolytic cleavage has also been reported, using irradiation at specific wavelengths (e.g., 2537 angstroms) to break the bond. capes.gov.br

Catalytic methods for the cleavage of the related carbon-nitrogen (C-N) or sulfur-nitrogen (S-N) bonds in tertiary sulfonamides have also been developed. For instance, certain bismuth compounds, like Bi(OTf)3, can catalytically cleave the C-N bond of specific benzyl-substituted tertiary sulfonamides. acs.orgresearchgate.net While the direct cleavage of the S-N bond in 1-(ethylsulfonyl)-4-methylpiperazine is a challenging transformation, these methods highlight potential avenues for the removal or modification of the sulfonyl group. The sulfonyl group itself is generally resistant to reduction, but strong reducing agents may affect this moiety.

The two nitrogen atoms of the piperazine ring in 1-(ethylsulfonyl)-4-methylpiperazine exhibit distinct reactivity.

The nitrogen at the 4-position is part of a tertiary amine (N-methyl). This nitrogen retains its basic and nucleophilic character. As such, it can be readily protonated by acids to form quaternary ammonium salts. It can also react with electrophiles, such as alkyl halides, in quaternization reactions to form piperazinium salts. researchgate.net The tertiary amine can also be oxidized. For example, oxidation of N-methylpiperazine with agents like bromamine-T has been studied, leading to the formation of the corresponding N-oxide. scirp.org

In contrast, the nitrogen atom at the 1-position is part of a sulfonamide linkage. As a tertiary sulfonamide, this nitrogen is significantly less basic and nucleophilic compared to the N4-methyl nitrogen. The lone pair of electrons on the N1 nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, rendering it largely unreactive towards protonation or alkylation under normal conditions. The primary reaction involving this site is the cleavage of the adjacent S-N or C-N bonds, as discussed previously. nih.govacs.org

The methyl group attached to the N4 nitrogen provides another site for potential derivatization, although functionalization of such unactivated C-H bonds is often challenging.

One approach to modifying this group is through oxidative N-dealkylation. Photoredox catalysis has emerged as a mild and functional group-tolerant method for the N-dealkylation of tertiary amines. acs.org This process can convert the N-methyl group into an N-formyl group or remove it entirely to yield the corresponding secondary amine, which could then be re-functionalized.

Another strategy involves the replacement of the N-methyl group. This can be achieved through a one-pot procedure that involves quaternization of the N-methyl group with an appropriate alkylating agent, followed by in situ demethylation using a nucleophilic reagent like sodium sulfide (B99878) or potassium thioacetate. rsc.org This sequence allows for the selective replacement of the methyl group with other alkyl groups, providing a route to a variety of N-substituted analogs. rsc.org Furthermore, research into the direct α-C–H functionalization of tertiary amines, while complex and often facing regioselectivity challenges between methyl and methylene (B1212753) groups, represents an active area of research that could provide future methods for direct modification of the N-methyl substituent. nih.gov

Computational Chemistry and Theoretical Investigations of Piperazine, 1 Ethylsulfonyl 4 Methyl

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and reactivity, offering insights that complement experimental findings.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These orbitals, often referred to as frontier orbitals, are crucial for determining a molecule's reactivity and electronic properties. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

Table 1: Illustrative Frontier Molecular Orbital Properties for Piperazine (B1678402), 1-(ethylsulfonyl)-4-methyl-

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative, based on typical values for similar organic molecules, and is intended to demonstrate the type of information obtained from quantum chemical calculations. Specific computational data for Piperazine, 1-(ethylsulfonyl)-4-methyl- is not available in the reviewed literature.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites.

Different colors on the MEP map represent varying electrostatic potentials. Typically, regions of negative potential, rich in electrons and prone to electrophilic attack, are colored red. Conversely, areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. Intermediate potentials are represented by green and yellow. For Piperazine, 1-(ethylsulfonyl)-4-methyl-, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the piperazine ring not attached to the sulfonyl group, indicating these as likely sites for electrophilic interaction. The hydrogen atoms and the region around the sulfonyl group's sulfur atom would likely exhibit positive potential.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which signifies intramolecular charge transfer interactions. These interactions contribute to the stabilization of the molecule.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the molecule changes.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating reagent).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-accepting reagent).

f0(r) : for radical attack.

By calculating these values for each atom in Piperazine, 1-(ethylsulfonyl)-4-methyl-, one could precisely identify the atoms most likely to participate in different types of chemical reactions, thus providing a more detailed reactivity profile than MEP analysis alone.

Nonlinear Optical (NLO) Properties Calculations for Piperazine Derivatives

Nonlinear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response.

Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. The calculation of β₀ for Piperazine, 1-(ethylsulfonyl)-4-methyl- would involve determining its response to an external electric field. Features such as the presence of donor and acceptor groups and intramolecular charge transfer can enhance NLO properties. The sulfonyl group (acceptor) and the methyl-piperazine moiety (donor) in the target molecule suggest that it could exhibit NLO behavior, the extent of which would be quantified by computational calculations.

Table 2: Illustrative Nonlinear Optical Properties for Piperazine, 1-(ethylsulfonyl)-4-methyl-

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| First-order Hyperpolarizability (β₀) | 15 x 10⁻³⁰ esu |

Note: The data in this table is illustrative and intended to show the format of results from NLO calculations. Specific computational data for Piperazine, 1-(ethylsulfonyl)-4-methyl- is not available in the reviewed literature.

Molecular Modeling and Simulation Approaches

While quantum chemical studies focus on the intrinsic properties of a single molecule, molecular modeling and simulation approaches can be used to study the behavior of the compound in a broader context. For instance, molecular dynamics simulations could be employed to understand how Piperazine, 1-(ethylsulfonyl)-4-methyl- interacts with other molecules, such as solvents or biological macromolecules. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and binding affinities. Such studies, however, are beyond the scope of the quantum chemical investigations detailed above.

Ligand-Target Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand, such as Piperazine, 1-(ethylsulfonyl)-4-methyl-, with a macromolecular target, typically a protein or nucleic acid. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target. These poses are then scored using a scoring function that estimates the binding free energy.

The primary goals of molecular docking are to identify the most likely binding pose(s) of a ligand and to estimate the strength of the interaction, often expressed as a docking score or binding energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site.

A thorough search of scientific literature did not yield specific molecular docking studies conducted on Piperazine, 1-(ethylsulfonyl)-4-methyl-. Therefore, no specific target proteins or binding affinity data can be reported for this compound. However, for illustrative purposes, the following table demonstrates how data from such a study would typically be presented.

Hypothetical Molecular Docking Results for Piperazine, 1-(ethylsulfonyl)-4-methyl-

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Sulfur |

| Val523, Leu352 | Hydrophobic | ||

| Carbonic Anhydrase IX | -6.9 | His94, Thr200 | Hydrogen Bond, Metal Coordination |

Note: The data in this table is purely illustrative and does not represent actual experimental or computational results for Piperazine, 1-(ethylsulfonyl)-4-methyl-.

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexible nature of the piperazine ring, along with the rotatable bonds in the ethylsulfonyl and methyl groups, means that Piperazine, 1-(ethylsulfonyl)-4-methyl- can exist in various conformations. The specific conformation of a molecule can significantly influence its physical properties and its ability to bind to a biological target.

Computational methods used for conformational analysis include molecular mechanics (MM) and quantum mechanics (QM) calculations to determine the potential energy of different conformers. The most stable conformations correspond to minima on the potential energy surface. Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. MD simulations can reveal how the molecule behaves in a physiological environment (e.g., in water), exploring different conformational states and the transitions between them. This provides insights into the molecule's flexibility and the dominant shapes it adopts in solution, which is critical for understanding its interaction with biological targets.

Despite the importance of this analysis, no specific studies detailing the conformational analysis or molecular dynamics of Piperazine, 1-(ethylsulfonyl)-4-methyl- were identified in a review of published scientific literature.

Preclinical Pharmacological Investigations and Diverse Biological Activities

Enzyme Inhibition Studies (in vitro/preclinical models)

Enzyme inhibition is a critical area of drug discovery, and piperazine-based structures are common scaffolds in the design of enzyme inhibitors. However, no specific inhibitory data for "Piperazine, 1-(ethylsulfonyl)-4-methyl-" against the following enzymes could be located.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. crimsonpublishers.comnih.gov Consequently, CDK inhibitors are a major focus of oncology research. crimsonpublishers.comaucentra.com While numerous piperazine (B1678402) derivatives have been investigated as CDK inhibitors, showing potential in arresting the cell cycle and inducing apoptosis, no studies have specifically reported the CDK inhibitory activity of "Piperazine, 1-(ethylsulfonyl)-4-methyl-". mdpi.com

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antiviral, anticancer, and immunosuppressive therapies. nih.govnih.govnih.gov Inhibition of IMPDH depletes the guanine nucleotide pool essential for DNA and RNA synthesis, thereby halting cellular proliferation. nih.gov Although various compounds are known to inhibit IMPDH, there is no available research demonstrating that "Piperazine, 1-(ethylsulfonyl)-4-methyl-" possesses this activity. researchgate.netnih.govrsc.org

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, are primary treatments for the symptoms of Alzheimer's disease. nih.govnih.govmdpi.combrieflands.com Research into new AChE inhibitors is ongoing. While some piperazine-based compounds have been synthesized and evaluated for this purpose, no such studies have been published for "Piperazine, 1-(ethylsulfonyl)-4-methyl-". nih.gov

Other Enzyme Modulations (e.g., α-glucosidase, α-amylase, COX isoenzymes)

The enzymes α-glucosidase and α-amylase are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.govnih.govualberta.camdpi.comrsc.orgyoutube.comwikipedia.orgresearchgate.net Cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostanoids and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov A review of the literature found no evidence of "Piperazine, 1-(ethylsulfonyl)-4-methyl-" being investigated for its modulatory effects on any of these enzymes.

Receptor Binding and Modulation Studies (in vitro/preclinical models)

The ability of a compound to bind to and modulate the activity of specific receptors is fundamental to its pharmacological profile. Compounds containing arylsulfonyl and piperazine moieties have been shown to interact with various receptors. nih.gov However, specific receptor binding affinities and modulation data for "Piperazine, 1-(ethylsulfonyl)-4-methyl-" are not available in the reviewed literature.

Neurotransmitter Receptor Interactions (e.g., Opioidergic, Cannabinoid, Histamine)

The piperazine nucleus is a well-established pharmacophore known for its interactions with various central nervous system receptors. Research into piperazine derivatives has explored their affinity for several key neurotransmitter receptors.

Opioidergic System: Certain thiazole-piperazine derivatives have been investigated for their pain-relief properties, with studies indicating that their effects may involve the opioidergic system. In vivo animal models, such as the tail-clip and hot-plate tests, showed that some of these compounds exhibit centrally mediated antinociceptive activities. Their ability to reduce writhing in acetic acid-induced tests also suggests a peripheral antinociceptive effect.

Histamine (B1213489) Receptor: The piperazine structure is a core component of many histamine H1 receptor antagonists, which are used to treat allergic conditions like rhinitis and urticaria. First-generation H1 antagonists containing a piperazine moiety are known to cross the blood-brain barrier, leading to sedative effects. Furthermore, specific series of 1-alkyl-4-acylpiperazines have been identified as potent antagonists at the human histamine H3 receptor, with some derivatives showing subnanomolar potency.

Other Receptors: Broader studies on piperazine compounds, such as 1-(m-chlorophenyl)piperazine (mCPP), have shown that they can interact with multiple receptor types in the human brain. These interactions include moderate affinity for various 5-hydroxytryptamine (5-HT, serotonin) receptor subtypes and alpha-2-adrenergic receptors, with lower potency at other adrenergic, dopamine (B1211576), and muscarinic cholinergic receptors.

Chemokine Receptor (CCR1) Antagonism

Chemokine receptors are critical in mediating inflammatory responses, and their antagonists are of significant interest in drug development. A series of novel compounds based on a 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold were identified as potent antagonists of the C-C chemokine receptor 1 (CCR1). Through structure-activity relationship (SAR) studies, researchers discovered highly potent and selective CCR1 antagonists, with one compound exhibiting a CCR1 binding IC50 value of 4 nM. These findings highlight the potential of the piperazine scaffold in the design of chemokine receptor modulators.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Currently, there is a lack of specific preclinical data in the public domain detailing the direct inhibitory activity of "Piperazine, 1-(ethylsulfonyl)-4-methyl-" on equilibrative nucleoside transporters (ENTs). Further research is required to determine any potential interactions with these transporters.

Anticancer and Antitumor Activities (in vitro/preclinical models)

The piperazine moiety is a common feature in many compounds designed and evaluated for their anticancer properties. Various derivatives incorporating a sulfonylpiperazine structure have demonstrated significant antiproliferative activity in preclinical models.

A series of hybrid compounds featuring a tetrazole-piperazinesulfonamide structure were screened for their in vitro inhibitory effects on human cervical (SiHa), breast adenocarcinoma (MDA-MB-231), and pancreatic carcinoma (PANC-1) cell lines. Many of these compounds showed significant growth inhibitory activity, with some exhibiting GI50 values ≤ 0.1 µM against all tested cancer cell lines.

In another study, a phenylsulfonylpiperazine derivative, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, emerged as a promising agent against the luminal breast cancer cell line MCF7. This compound displayed an IC50 value of 4.48 μM and a selectivity index greater than 35.6 when compared to non-tumoral MCF-10A cells. Similarly, novel 1,2,4-triazine (B1199460) sulfonamide derivatives have shown dose-dependent cytotoxicity on colon cancer cell lines DLD-1 and HT-29, with IC50 values of 3.4 µM and 3.9 µM, respectively.

The potential mechanism for some of these compounds is believed to involve the inhibition of key cellular targets. For instance, in silico studies of certain fluoroquinolone derivatives bearing a piperazine ring suggest potential interactions that could underlie their antitumor activity.

| Compound Class | Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Tetrazole-piperazinesulfonamide hybrids | SiHa, MDA-MB-231, PANC-1 | Significant growth inhibition (GI50 ≤ 0.1 µM for some compounds) | |

| Phenylsulfonylpiperazine derivative | MCF7 (Breast Cancer) | Potent cytotoxicity (IC50 = 4.48 μM) | |

| 1,2,4-Triazine Sulfonamide derivative | DLD-1, HT-29 (Colon Cancer) | Dose-dependent cytotoxicity (IC50 = 3.4 µM and 3.9 µM) | |

| 7-(4-substituted piperazin-1-yl)fluoroquinolones | 60 human cancer cell lines | Broad-spectrum antitumor activity (Mean GI50 = 2.63–3.09 µM for top compounds) | |

| Vindoline–piperazine conjugates | NCI60 cell lines | Significant antiproliferative effects (GI50 in low micromolar range) |

Antimicrobial Activities (Antibacterial, Antifungal, Antimalarial)

Piperazine-containing structures have been extensively explored for their potential to combat various microbial pathogens.

Antibacterial: Novel quinolone agents that incorporate an N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety have demonstrated promising antibacterial activity. Specifically, ciprofloxacin (B1669076) analogues within this series showed high inhibition against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable or superior to reference drugs. Another study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) found significant activity against Gram-negative strains, particularly E. coli. Certain compounds in this series exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against S. aureus and B. subtilis.

Antifungal: In the same study, the N,N′-disubstituted piperazines showed generally weak activity against the fungi C. albicans and A. flavus.

Antimalarial: The imidazolopiperazine scaffold has been identified as a promising starting point for novel antimalarial agents. Optimization of this scaffold led to the discovery of lead compounds with potent in vitro activity against both wild-type and drug-resistant strains of Plasmodium falciparum. In a Plasmodium berghei mouse infection model, a lead compound reduced parasitemia levels by 99.4% after a single oral administration.

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones | Gram-positive bacteria (inc. MRSA) | Activity comparable or superior to ciprofloxacin | |

| N,N′-bis(1,3,4-thiadiazole) piperazines | S. aureus, B. subtilis | MIC values as low as 16 μg/mL | |

| Imidazolopiperazines | Plasmodium falciparum | Potent activity against drug-resistant strains |

Antiviral Activities (e.g., SARS-CoV-2 Protease Inhibition)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Mpro inhibitors function by blocking the proteolytic activity of the enzyme, which is necessary for the virus to form its replication-transcription complex. While numerous compounds are being investigated as Mpro inhibitors, specific studies detailing the activity of "Piperazine, 1-(ethylsulfonyl)-4-methyl-" against SARS-CoV-2 proteases are not prominently available in the current body of literature. The research field is dominated by peptidomimetic and non-covalent inhibitors designed to fit the specific subsites of the Mpro active site.

Anti-inflammatory and Antinociceptive Effects

The piperazine scaffold is present in molecules that exhibit both anti-inflammatory and antinociceptive (pain-reducing) properties.

Antinociceptive Effects: As mentioned previously, certain thiazole-piperazine derivatives demonstrate significant centrally and peripherally mediated antinociceptive activity in animal models. Studies on other derivatives, such as those of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione, have also revealed peripheral analgesic activity in the writhing test, a model of inflammatory pain.

Anti-inflammatory Effects: A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to reduce edema formation in a carrageenan-induced paw edema test. In a pleurisy model, this compound also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. The antagonism of CCR1 receptors by certain piperazine derivatives also points towards a mechanism for potential anti-inflammatory action, as these receptors are involved in the migration of inflammatory cells.

Neuroprotective and Cognition-Enhancing Properties

Extensive searches of scientific databases and literature have revealed no specific studies investigating the neuroprotective or cognition-enhancing properties of Piperazine, 1-(ethylsulfonyl)-4-methyl-. While various other piperazine derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, there is currently no published research to suggest that Piperazine, 1-(ethylsulfonyl)-4-methyl- has been evaluated for these effects.

The general class of piperazine compounds has been shown to interact with various central nervous system targets. However, the specific substitutions of an ethylsulfonyl group at the 1-position and a methyl group at the 4-position of the piperazine ring would significantly influence its physicochemical properties, such as lipophilicity, and its pharmacological profile. Without dedicated preclinical studies, any potential neuroprotective or cognitive-enhancing effects of this particular compound remain purely speculative.

Table 1: Research Findings on Neuroprotective and Cognition-Enhancing Properties

| Specific Compound | Research Finding |

|---|---|

| Piperazine, 1-(ethylsulfonyl)-4-methyl- | No publicly available research data. |

Antitubercular Activity

There is no evidence in the current scientific literature to indicate that Piperazine, 1-(ethylsulfonyl)-4-methyl- has been screened for or possesses antitubercular activity. The search for novel antitubercular agents is a critical area of research due to the rise of drug-resistant strains of Mycobacterium tuberculosis. Although some piperazine-containing compounds have been investigated as potential antitubercular agents, no studies have specifically reported on the activity of the 1-(ethylsulfonyl)-4-methyl- derivative.

The structural features of a compound are crucial for its antimycobacterial activity. The presence and nature of substituents on the piperazine ring can dramatically alter its biological effects. As no research has been published on this specific compound in the context of tuberculosis, its potential efficacy against Mycobacterium tuberculosis is unknown.

Table 2: Research Findings on Antitubercular Activity

| Specific Compound | Research Finding |

|---|---|

| Piperazine, 1-(ethylsulfonyl)-4-methyl- | No publicly available research data. |

Radioprotective Effects

A thorough review of available scientific literature indicates a lack of studies on the radioprotective effects of Piperazine, 1-(ethylsulfonyl)-4-methyl-. Radioprotective agents are compounds that can protect cells and tissues from the harmful effects of ionizing radiation. While some piperazine derivatives have been explored for their potential in this area, there are no specific reports on the evaluation of Piperazine, 1-(ethylsulfonyl)-4-methyl- for such properties.

Table 3: Research Findings on Radioprotective Effects

| Specific Compound | Research Finding |

|---|---|

| Piperazine, 1-(ethylsulfonyl)-4-methyl- | No publicly available research data. |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules.

¹H NMR: In a ¹H NMR spectrum of Piperazine (B1678402), 1-(ethylsulfonyl)-4-methyl- , distinct signals would be expected for the different proton environments. The ethyl group would show a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The methyl group attached to the piperazine nitrogen would appear as a singlet. The piperazine ring protons would likely present as complex multiplets due to their chemical and magnetic non-equivalence.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. A distinct signal would be observed for each unique carbon atom in the molecule, including the carbons of the ethyl group, the N-methyl group, and the piperazine ring. The chemical shifts of these signals would be indicative of their electronic environment. For instance, the carbons adjacent to the nitrogen and sulfur atoms would be deshielded and appear at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Data for Piperazine, 1-(ethylsulfonyl)-4-methyl-

| Technique | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Ethyl -CH₃ | ~1.2 - 1.4 | Triplet |

| Ethyl -CH₂- | ~2.9 - 3.1 | Quartet | |

| Piperazine ring protons | ~2.5 - 3.5 | Multiplets | |

| N-CH₃ | ~2.2 - 2.4 | Singlet | |

| ¹³C NMR | Ethyl -CH₃ | ~10 - 15 | - |

| Ethyl -CH₂- | ~45 - 50 | - | |

| Piperazine ring carbons | ~45 - 55 | - | |

| N-CH₃ | ~40 - 45 | - |

Mass Spectrometry (MS, LCMS, HRMS, LCMSMS, UHPLC-MS/MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.

MS: In a standard mass spectrum, Piperazine, 1-(ethylsulfonyl)-4-methyl- would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive detection and quantification of the compound in complex mixtures. The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the molecule's structure, showing losses of fragments such as the ethyl group or parts of the piperazine ring. This technique is crucial for metabolite identification and impurity profiling.

Table 2: Expected Mass Spectrometry Data for Piperazine, 1-(ethylsulfonyl)-4-methyl-

| Technique | Parameter | Expected Value |

|---|---|---|

| MS | Molecular Ion Peak (M⁺) | Corresponds to the compound's molecular weight |

| HRMS | Exact Mass | Allows determination of the elemental formula (e.g., C₇H₁₆N₂O₂S) |

| LC-MS/MS | Fragmentation | Characteristic pattern showing loss of ethyl, SO₂, and piperazine ring fragments |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H bonds in the alkyl groups, the S=O stretching vibrations of the sulfonyl group (typically strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions), and C-N stretching vibrations from the piperazine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and can be used to analyze the compound in aqueous solutions. The symmetric S=O stretch is often a strong and characteristic band in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Since Piperazine, 1-(ethylsulfonyl)-4-methyl- lacks extensive chromophores (like aromatic rings or long conjugated systems), it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at shorter wavelengths (below 220 nm), corresponding to n→σ* transitions involving the lone pairs on the nitrogen and oxygen atoms.

X-ray Diffraction and Crystallography

If Piperazine, 1-(ethylsulfonyl)-4-methyl- can be obtained in a crystalline form, single-crystal X-ray diffraction can be used to determine its exact three-dimensional molecular and crystal structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the piperazine ring (which typically adopts a chair conformation). It also reveals details about intermolecular interactions in the solid state.

Chromatographic Methods (Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction or to get a preliminary indication of a compound's purity. The retention factor (Rf) value of the compound would depend on the polarity of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, identification, and quantification of the compound. In reverse-phase HPLC, the retention time of Piperazine, 1-(ethylsulfonyl)-4-methyl- would be dependent on its polarity relative to the mobile and stationary phases. Coupling HPLC with detectors like UV or MS (as in LC-MS) provides a powerful analytical tool for purity assessment and quantitative analysis.

Applications in Chemical Research and Future Research Directions

Role as a Synthetic Building Block and Pharmaceutical Intermediate

Piperazine (B1678402), 1-(ethylsulfonyl)-4-methyl- serves as a valuable synthetic building block and pharmaceutical intermediate, a class of chemical compounds that form the foundational structures for active pharmaceutical ingredients (APIs). The piperazine ring is considered a "privileged scaffold" in drug discovery, meaning it is a common structural feature in many approved drugs due to its favorable physicochemical properties and ability to interact with multiple biological targets. rsc.orgnih.gov

The N-methylpiperazine moiety, a core component of the title compound, is frequently used in the synthesis of a wide range of pharmaceuticals. chemicalbook.comwikipedia.org Its presence can improve a molecule's solubility, oral bioavailability, and ability to cross the blood-brain barrier. The synthesis of many complex drugs involves the direct incorporation of N-methylpiperazine or its derivatives through reactions like nucleophilic substitution. prepchem.comnih.gov For example, N-methylpiperazine is a key starting material in the manufacture of well-known drugs such as the anti-cancer agent Bosutinib and the erectile dysfunction medication Sildenafil. chemicalbook.comnih.gov

The ethylsulfonyl group attached to the first nitrogen atom of the piperazine ring is critical for modulating the compound's electronic and lipophilic properties. The introduction of a sulfonyl group is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound. The synthesis of related compounds, such as 1-(ethylsulfonyl)piperazine (B2401436), is typically achieved by reacting piperazine with ethanesulfonyl chloride, a straightforward process that highlights its utility as a versatile intermediate. chemicalbook.com Therefore, Piperazine, 1-(ethylsulfonyl)-4-methyl- represents a readily accessible intermediate for creating more complex molecules with tailored properties for drug development.

Discovery of Novel Lead Compounds for Therapeutic Development

The N-methylpiperazine scaffold, functionalized with groups like ethylsulfonyl, is a fertile ground for the discovery of novel lead compounds for therapeutic development. A lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The versatility of the piperazine ring allows for its incorporation into drugs for a vast array of diseases. wikipedia.orgresearchgate.net

Numerous approved drugs and clinical candidates feature the N-sulfonylpiperazine or N-methylpiperazine core, demonstrating its importance in therapeutic development. For instance, sulfonamide derivatives incorporating a piperazine core have been synthesized and investigated for their broad-spectrum antibacterial properties. mdpi.com Furthermore, pyrimidine (B1678525) derivatives containing a 4-(methylsulfonyl)benzyl group and a piperazine ring have been identified as novel agonists for the GPR119 receptor, presenting a potential treatment for type 2 diabetes and obesity. nih.gov

The following table showcases the diversity of therapeutic areas where piperazine-containing compounds have been successfully developed.

| Drug Name | Therapeutic Class | Role of Piperazine Moiety |

| Sildenafil | PDE5 Inhibitor | Core scaffold component essential for activity. |

| Ciprofloxacin (B1669076) | Antibiotic | Key part of the quinolone structure, influencing potency and spectrum. rsc.org |

| Itraconazole | Antifungal | Part of the side chain, contributing to the pharmacokinetic profile. rsc.org |

| Bosutinib | Anticancer (Kinase Inhibitor) | Provides a key interaction point with the target protein. nih.gov |

| Cyclizine | Antihistamine | Forms the central part of the molecule. chemicalbook.com |

| Trimetazidine | Anti-ischemic Agent | The core structure of the drug. mdpi.com |

Potential for Exploration in Emerging Disease Areas

The structural features of Piperazine, 1-(ethylsulfonyl)-4-methyl- make it and its derivatives promising candidates for exploration in emerging disease areas, particularly in the fields of infectious diseases and virology.

Antimicrobial Resistance: The global health crisis of antimicrobial resistance (AMR) necessitates the development of novel antibacterial agents. nih.gov Piperazine derivatives are emerging as a significant class of compounds with potent activity against various bacterial pathogens, including multidrug-resistant (MDR) strains. scienmag.combenthamdirect.com The structural versatility of the piperazine nucleus allows for modifications that can lead to compounds that disrupt bacterial cell walls, inhibit nucleic acid synthesis, or interfere with protein synthesis. scienmag.com Research has shown that piperazine-based compounds can be effective against both Gram-positive and Gram-negative bacteria, making them a valuable scaffold for developing new antibiotics. apjhs.comresearchgate.netnih.gov

Viral Infections: The piperazine heterocycle is a crucial component in many FDA-approved antiviral drugs and is a focus of ongoing antiviral research. Derivatives have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses like SARS-CoV-2. acs.orgresearchgate.net For example, piperazine-based compounds have been designed as potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.org The core piperazine structure has also been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein, suggesting a mechanism for inhibiting alphaviruses. nih.gov This broad-spectrum antiviral potential indicates that screening Piperazine, 1-(ethylsulfonyl)-4-methyl- and its analogs could yield new treatments for current and future viral threats.

| Disease Area | Target/Mechanism | Example Piperazine Derivative Class |

| Bacterial Infections (MDR) | Multiple (e.g., cell wall, protein synthesis) | N-alkyl and N-aryl piperazines. nih.gov |

| HIV | Reverse Transcriptase, CCR5 Antagonism | Diarylpyrimidine-type derivatives. researchgate.net |

| SARS-CoV-2 | Main Protease (Mpro) Inhibition | 1,2,4-trisubstituted piperazine derivatives. acs.org |

| Chikungunya Virus | Capsid Protein Binding | Unsubstituted Piperazine. nih.gov |

Contributions to Advanced Materials Science Research

While the primary application of piperazine derivatives lies in medicinal chemistry, their unique structural and chemical properties also lend them to applications in advanced materials science. The N-methylpiperazine scaffold has been utilized as a building block in the synthesis of specialized polymers and functional materials.

For example, N-methylpiperazine has been used to prepare resin-anchored chiral catalysts and molecularly imprinted microspheres, which are materials designed to recognize and bind to specific target molecules. chemicalbook.com It has also been employed in the generation of difunctional strong anion-exchange stationary phases for chromatography. chemicalbook.com

Furthermore, the ability of the piperazine ring to act as a versatile ligand for metal ions has led to its use in the construction of metal-organic frameworks (MOFs). rsc.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. In the realm of electronics manufacturing, piperazine has been investigated as an additive in chemical mechanical polishing (CMP) slurries used for processing silicon wafers. researchgate.net Additionally, certain piperazine derivatives have been identified as "permeation enhancers" that can transiently modulate the structure of epithelial cell layers, a property of interest in the development of advanced drug delivery systems and biomaterials. acs.org

Identification of Research Gaps and Unexplored Avenues for Piperazine, 1-(ethylsulfonyl)-4-methyl-

The most significant research gap concerning Piperazine, 1-(ethylsulfonyl)-4-methyl- is the absence of dedicated studies on its synthesis, characterization, and biological or material properties. The potential applications discussed in this article are extrapolated from research on analogous compounds. This highlights a clear and immediate avenue for future investigation.

Key Unexplored Avenues:

Synthesis and Characterization: A foundational step would be to develop and publish an optimized synthesis route for Piperazine, 1-(ethylsulfonyl)-4-methyl- and to fully characterize its chemical and physical properties.

Biological Screening: The compound should be systematically screened for a wide range of biological activities. Based on the activities of related structures, high-priority areas for screening include:

Antibacterial activity against a panel of clinically relevant and drug-resistant bacteria.

Antiviral activity against various viruses, particularly those of emerging concern.

Anticancer activity against a diverse set of human cancer cell lines.

Enzyme inhibition assays for targets where piperazine is a known scaffold (e.g., kinases, proteases, phosphodiesterases).

Structure-Activity Relationship (SAR) Studies: Assuming initial screening reveals biological activity, a medicinal chemistry program could be initiated. This would involve synthesizing analogs of Piperazine, 1-(ethylsulfonyl)-4-methyl- with variations at several positions:

Modifying the alkyl group on the sulfonyl moiety (e.g., methyl, propyl) to probe the impact on potency and selectivity.

Replacing the methyl group at the 4-position with other substituents to explore steric and electronic effects.

Materials Science Applications: The potential of Piperazine, 1-(ethylsulfonyl)-4-methyl- as a ligand in MOFs, a monomer in polymer synthesis, or as a surface-modifying agent in materials science remains completely unexplored and warrants investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(ethylsulfonyl)-4-methylpiperazine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylpiperazine using ethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions and using a 1:1.1 molar ratio of piperazine to sulfonyl chloride. Yield optimization (up to 85%) is achieved by extended stirring (4–6 hours) and inert atmosphere conditions (N₂/Ar). For scale-up, gradual reagent addition and solvent choice (aprotic solvents like DCM) minimize byproducts .

Q. Which spectroscopic and computational techniques are effective for characterizing 1-(ethylsulfonyl)-4-methylpiperazine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms sulfonamide group integration and piperazine ring conformation (δ 3.2–3.5 ppm for N-CH₂ protons) .

- IR Spectroscopy : Identifies S=O stretches (1150–1300 cm⁻¹) and C-N vibrations .

- Single-Crystal X-ray Diffraction : Resolves absolute configuration and bond angles .

- DFT Calculations : B3LYP/6-311++G** basis sets predict electronic properties and reactive sites .

Q. What safety protocols are essential for handling 1-(ethylsulfonyl)-4-methylpiperazine?

- Methodological Answer :

- PPE : Nitrile gloves, chemical goggles, and lab coats (GHS Category 2 for skin/eye irritation) .

- Exposure Control : Fume hoods with <0.1 ppm exposure limits; monitor using OSHA-approved sensors.

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

- Storage : 2–8°C in amber glass with PTFE-lined caps to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the enzyme inhibitory properties of 1-(ethylsulfonyl)-4-methylpiperazine derivatives?

- Methodological Answer :

- Substitution Patterns : Introducing para-substituted aryl groups (e.g., 3-fluorophenyl) improves hydrophobic interactions with enzyme active sites. Docking studies (AutoDock Vina) show increased binding affinity (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for parent compound) .

- Biological Validation : IC₅₀ values against monoamine oxidases (MAO-B) decrease from 2.8 μM to 0.23 μM with optimized substituents .

- QSAR Models : Hammett σ values (ρ = 0.89) correlate electronic effects with bioactivity .

Q. What computational approaches predict the binding modes of 1-(ethylsulfonyl)-4-methylpiperazine derivatives with neurological targets?

- Methodological Answer :

- Molecular Dynamics (AMBER20) : Simulates ligand-protein stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .

- MM-PBSA Calculations : Quantify binding free energies (ΔG < -40 kcal/mol suggests strong inhibition) .

- Pharmacophore Modeling : Identifies sulfonyl oxygen as a critical hydrogen bond acceptor (LigandScout validation) .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar piperazine sulfonamides?

- Methodological Answer :

- Assay Standardization : Control ATP concentrations (1 mM vs. 10 μM alters kinase inhibition by 63%) and cell lines (HEK293 vs. CHO affects receptor density) .

- Orthogonal Validation : Compare surface plasmon resonance (SPR) binding (KD) with functional cAMP assays (EC₅₀) .

- Stereochemical Analysis : Cis-configuration of sulfonamide groups reduces MAO-B affinity by 8x compared to trans .

Q. What strategies improve regioselectivity in multi-step syntheses involving 1-(ethylsulfonyl)-4-methylpiperazine intermediates?

- Methodological Answer :

- Directing Groups : Boc protection on piperazine nitrogen directs electrophilic substitution to the para position (yield >90%) .

- Catalytic Systems : Pd(OAc)₂/Xantphos enables Suzuki couplings with <5% regioisomers .

- Kinetic Control : Alkylation at -78°C favors primary amine reactions over secondary sites .

- Purity Monitoring : HPLC-DAD (220 nm) ensures intermediate purity >98% before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.